molecular formula C7H3ClF3NO B1463830 2-Chloro-6-(trifluoromethyl)nicotinaldehyde CAS No. 944900-06-5

2-Chloro-6-(trifluoromethyl)nicotinaldehyde

Cat. No.: B1463830
CAS No.: 944900-06-5
M. Wt: 209.55 g/mol
InChI Key: XGRYCVUVCDXRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-6-(trifluoromethyl)nicotinaldehyde” is a chemical compound with the CAS Number: 944900-06-5 . It has a molecular weight of 209.55 and its molecular formula is C7H3ClF3NO . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H3ClF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-3H . The exact mass of the compound is 208.98600 .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.499g/cm3 . It has a boiling point of 225.301ºC at 760 mmHg . The compound is a liquid at room temperature . It has a LogP value of 2.56630, indicating its partition coefficient between octanol and water .

Scientific Research Applications

Organic Synthesis and Chemical Intermediates

  • Synthesis of Heterocyclic Compounds : A study by Eichler et al. (1976) presents the use of ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, a compound closely related to 2-Chloro-6-(trifluoromethyl)nicotinaldehyde, as an intermediate in the synthesis of certain 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones, highlighting its utility in synthesizing complex heterocyclic structures E. Eichler, C. Rooney, H. W. Williams, 1976.

  • Development of Anti-infective Agents : Mulder et al. (2013) reported the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in creating novel anti-infective agents. This study underscores the role of trifluoromethylated nicotinic compounds in pharmaceutical synthesis J. Mulder et al., 2013.

Pharmaceutical and Agrochemical Applications

  • Antiviral and Herbicidal Activities : Attaby et al. (2007) discussed the synthesis and reactions of nicotinaldehyde derivatives, which possess cytotoxic, anti-HSV1, anti-HAV, and MBB activities. This indicates the potential of nicotinaldehyde and its derivatives in developing pharmaceuticals and agrochemicals F. Attaby et al., 2007.

  • Herbicide Development : Yu et al. (2021) synthesized N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid, showing significant herbicidal activity against certain weeds. This research demonstrates the application of nicotinic derivatives in creating new herbicides Chen Yu et al., 2021.

Material Science and Catalysis

  • Electrocatalytic Activity : The study by Luz et al. (2008) explores the electrocatalytic activity of a modified electrode for NADH oxidation, which involves chloro-derivatives. While not directly related to this compound, this study indicates the potential of chloro-nicotinic compounds in electrocatalysis R. C. Luz et al., 2008.

Safety and Hazards

“2-Chloro-6-(trifluoromethyl)nicotinaldehyde” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRYCVUVCDXRIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675419
Record name 2-Chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944900-06-5
Record name 2-Chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of [2-chloro-6-(trifluoromethyl)pyridin-3-yl]methanol (Int-16) (80.0 g, 1.0 eq.) in dichloromethane (700 ml) was added pyridinium chlorochromate (160.0 g, 2.0 eq), silicium dioxide (240 g) at room temperature and stirred for 4 h. The progress of the reaction was monitored by TLC. After completion of reaction, reaction mixture was filtered through silica gel bed and washed the bed with excess 90% ethyl acetate in pet ether and filtrate was concentrated under reduced pressure to get crude 2-chloro-6-(trifluoromethyl)nicotinaldehyde (Int-17) as yellow liquid (70.0 g, 88.3%). GC-MS: m/z 209 ([M]).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
[Compound]
Name
silicium dioxide
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Chloro-6-(trifluoromethyl)nicotinonitrile (1.0 g, 4.84 mmol) was diluted with toluene (5.0 mL), placed under nitrogen and cooled to −78° C. DIBAL-H (9.68 mL, 9.68 mmol) was added dropwise and the reaction was stirred for 1 hour. The reaction was warmed to 0° C. and acetic acid (2 mL in 8 mL of water) was added dropwise. After stirring for 2 hours, the reaction was extracted twice with ethyl acetate, washed with Rochelle's salt, dried over MgSO4, filtered and concentrated. The material was loaded onto silica gel and eluted with 5% ethyl acetate/hexanes to 30% ethyl acetate/hexanes to yield 2-chloro-6-(trifluoromethyl)nicotinaldehyde (337 mg, 1.61 mmol, 33.2% yield) as a clear oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
9.68 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Chloro-6-(trifluoromethyl)nicotinonitrile (340 mg, 1.65 mmol) was diluted with toluene (2.0 mL), placed under nitrogen and cooled to −78° C. DIBAL-H (3292 μl, 3.29 mmol) was added dropwise and the reaction was stirred for 1 hour. The reaction was warmed to 0° C. and acetic acid (1 mL) was added followed by 5 mL of water. After stirring for 2 hours, the reaction was extracted twice with ethyl acetate, washed with Rochelle's salt, dried over MgSO4, filtered and concentrated. The material was loaded onto silica gel and eluted with 5% ethyl acetate/hexanes to 30% ethyl acetate/hexanes to yield the desired compound (115 mg, 0.549 mmol, 33.3% yield) as a clear oil.
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3292 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Yield
33.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(trifluoromethyl)nicotinaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(trifluoromethyl)nicotinaldehyde
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-(trifluoromethyl)nicotinaldehyde
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-(trifluoromethyl)nicotinaldehyde
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-(trifluoromethyl)nicotinaldehyde
Reactant of Route 6
2-Chloro-6-(trifluoromethyl)nicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.